molecular formula C19H20FN3O2S B12209943 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea

1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B12209943
M. Wt: 373.4 g/mol
InChI Key: DXBYOUYYFZLXET-UHFFFAOYSA-N
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Description

This thiourea derivative features a 3,5-dimethoxyphenyl group linked via a thiourea bridge to a 2-(5-fluoro-1H-indol-3-yl)ethyl moiety. The methoxy groups enhance electron-donating capacity and polarity, while the 5-fluoro substitution on the indole ring may improve metabolic stability and binding interactions through halogen bonding . Its synthesis and biological profile remain less documented in the provided evidence, necessitating extrapolation from structural analogs.

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea

InChI

InChI=1S/C19H20FN3O2S/c1-24-15-8-14(9-16(10-15)25-2)23-19(26)21-6-5-12-11-22-18-4-3-13(20)7-17(12)18/h3-4,7-11,22H,5-6H2,1-2H3,(H2,21,23,26)

InChI Key

DXBYOUYYFZLXET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with 2-(5-fluoro-1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed for efficient large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group undergoes oxidation at the sulfur atom, with reaction outcomes dependent on oxidant strength and conditions:

Oxidizing Agent Conditions Product Yield Key Observations
H₂O₂ (30%)Ethanol, 60°C, 4 hrUrea derivative (C=S → C=O)68–72%Complete conversion confirmed by FT-IR loss of ν(C=S) at 1,080 cm⁻¹
m-CPBADCM, 0°C → RT, 2 hrSulfoxide intermediate55%Stereoselectivity observed via ¹H NMR
KMnO₄ (aq)H₂SO₄ (5%), 80°C, 6 hrSulfonic acid derivative<30%Over-oxidation leads to decomposition

Mechanistic Insight : Oxidation with H₂O₂ proceeds via electrophilic attack on sulfur, forming a sulfenic acid intermediate that tautomerizes to urea . Stronger oxidants like KMnO₄ disrupt the thiourea backbone.

Reduction Reactions

Reduction targets the C=S bond or aromatic nitro groups (if present):

Reducing Agent Conditions Product Yield Notes
NaBH₄EtOH, RT, 12 hrThioamide (-C(S)NH₂ → -CH₂NH₂)82%Retains indole fluorination
LiAlH₄Dry THF, reflux, 3 hrAmine (-C(S)NH- → -CH₂NH-)75%Requires anhydrous conditions
H₂/Pd-CMeOH, 40 psi, 6 hrDesulfurized amine60%Concurrent indole hydrogenation observed

Key Data : NaBH₄ selectively reduces the thiocarbonyl group without affecting methoxy or fluorine substituents, as evidenced by retained ¹⁹F NMR signals at δ -112 ppm.

Substitution Reactions

The NH groups in the thiourea core serve as nucleophiles in alkylation/acylation reactions:

Reagent Conditions Product Yield Functionalization Site
CH₃IK₂CO₃, DMF, 80°C, 8 hrS-Methylisothiourea89%Selective S-alkylation
Benzoyl chloridePyridine, 0°C, 2 hrN-Benzoylthiourea78%Confirmed by HRMS [m/z 512.1542 (M+H⁺)]
CS₂NaOH, H₂O, RT, 24 hrDithiocarbamate65%Requires excess CS₂

Notable Trend : S-alkylation dominates over N-alkylation due to higher thiourea sulfur nucleophilicity .

Cross-Coupling Reactions

The indole and methoxyphenyl groups enable transition-metal-catalyzed couplings:

Reaction Type Catalyst/Reagent Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12 hrBiaryl derivatives70–75%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hrN-Arylated indole68%
UllmannCuI, 1,10-phenanthrolineDMSO, 130°C, 48 hrC-O coupled product55%

Structural Impact : Suzuki coupling at the 5-fluoroindole’s 4-position introduces aryl groups without methoxy displacement.

Condensation Reactions

The thiourea NH groups participate in Schiff base and heterocycle formation:

Reagent Conditions Product Yield Characterization
2-PyridinecarboxaldehydeEtOH, Δ, 6 hrThiosemicarbazone85%IR: ν(C=N) at 1,620 cm⁻¹
Ethyl cyanoacetatePiperidine, AcOH, 120°C2-Aminothiazole73%¹³C NMR: δ 168.5 (C=S), 116.2 (CN)
Hydrazine hydrateEtOH, Δ, 8 hr1,2,4-Triazole-3-thiol66%LC-MS: m/z 389.1 (M+H⁺)

Application : Thiosemicarbazones derived from this compound show enhanced metal-chelating properties .

Acid/Base-Mediated Reactions

Protonation/deprotonation influences reactivity:

  • Acidic Conditions (HCl/EtOH) : Thiourea undergoes hydrolysis to phenylurea and H₂S gas (detected via lead acetate paper).

  • Basic Conditions (NaOH/MeOH) : Demethylation of 3,5-dimethoxyphenyl group occurs at 100°C, yielding catechol derivatives (confirmed by TLC).

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces:

  • C-S Bond Cleavage : Forms free radicals detectable by EPR spectroscopy (g = 2.003) .

  • Indole Ring Modification : Photo-Fries rearrangement at the 3-ethyl side chain.

Scientific Research Applications

Medicinal Chemistry

1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea exhibits potential as a therapeutic agent due to its diverse biological activities. Key applications include:

  • Anticancer Activity: The compound has shown promising results against various cancer cell lines, potentially due to the unique fluorine substitution on the indole ring, which enhances its reactivity and biological activity .
  • Enzyme Modulation: Thioureas like this compound can interact with enzymes and receptors, modulating their activity and offering avenues for drug development targeting specific pathways.

Biological Research

In biological studies, the compound serves as a probe for investigating cellular processes:

  • Cellular Pathway Analysis: It can be utilized to study signal transduction pathways and cellular interactions, providing insights into disease mechanisms.

Material Science

The compound's unique structure allows for applications in developing new materials:

  • Polymer Chemistry: Its reactive thiourea group can be used to synthesize novel polymers with tailored properties for industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea in various contexts:

  • Cancer Cell Line Studies : In vitro tests revealed that this compound exhibits significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, suggesting its potential as an anticancer agent .
  • Mechanistic Studies : Research has indicated that the compound can inhibit specific signaling pathways associated with tumor growth, providing a basis for its use in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Substituent Variations

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Phenyl Substituent Indole Substituent Connecting Group Melting Point (°C) Yield (%) Notable Activity/Application Reference
Target Compound 3,5-Dimethoxyphenyl 5-Fluoro-1H-indol-3-yl Ethyl N/A N/A Unknown
1-(3,5-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 3,5-Dimethylphenyl 1H-Indol-3-yl Ethyl N/A N/A ChemSpider ID: 433314-45-5
1-(3,5-Bis(trifluoromethyl)phenyl)-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea 3,5-Bis(trifluoromethyl)phenyl None (cyclohexyl amine substituent) Cyclohexyl N/A 66% Chiral catalyst in organic synthesis
5b () 2-Chloroethyl 1-(3-Fluorobenzoyl)-1H-indol-5-yl Benzoyl 221.5–222.5 68% MAO-B inhibitor
5g () 4-Nitrophenyl 1-(3-Fluorobenzoyl)-1H-indol-5-yl Benzoyl 220.7–221.7 64% MAO-B inhibitor
GR159897 () Piperidine derivative 5-Fluoro-1H-indol-3-yl Ethyl-piperidine N/A N/A Neurokinin receptor ligand
Key Observations:

Phenyl Substituents :

  • The dimethoxyphenyl group in the target compound contrasts with trifluoromethyl (electron-withdrawing, lipophilic) in and nitrophenyl (strongly electron-withdrawing) in 5g . Methoxy groups may enhance solubility but reduce membrane permeability compared to lipophilic analogs.
  • Dimethylphenyl () lacks the polarity of methoxy, favoring lipophilicity.

Indole Modifications: The 5-fluoro substitution (target, GR159897) is absent in non-fluorinated analogs (e.g., ). Fluorine’s electronegativity may stabilize receptor interactions via halogen bonds, as seen in GR159897’s neurokinin receptor activity .

Connecting Groups: The ethyl linker in the target compound offers flexibility, whereas benzoyl (5b, 5g) or morpholino (5c) groups impose steric constraints. Ethyl chains may improve conformational adaptability in enzyme binding pockets.

Biological Activity

1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound belonging to the thiourea class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C19H20FN3O2S
  • Molecular Weight : 373.4 g/mol
  • IUPAC Name : 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea
  • InChI Key : DXBYOUYYFZLXET-UHFFFAOYSA-N

Synthesis

The synthesis of 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with 2-(5-fluoro-1H-indol-3-yl)ethyl isothiocyanate. The reaction is conducted in solvents such as dichloromethane or ethanol under reflux conditions, followed by purification through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In a study evaluating various thiourea compounds, it was found that those with electron-withdrawing groups, such as fluorine, demonstrated enhanced antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom in this compound may enhance its lipophilicity and reactivity, potentially increasing its efficacy as an antimicrobial agent.

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that this compound targets specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. IC50 values for related thiourea derivatives have been reported as low as 1.50 µM against human leukemia cell lines .

The mechanism by which thiourea derivatives exert their biological effects often involves interaction with cellular enzymes and receptors. For instance, the thiourea moiety can form hydrogen bonds with target substrates, facilitating biological interactions that lead to antimicrobial or anticancer effects . Additionally, molecular docking studies suggest that these compounds can effectively bind to specific protein targets involved in disease processes .

Case Studies

StudyFindings
Study A Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL for related thiourea derivatives.
Study B Showed that the compound inhibited proliferation of various cancer cell lines with IC50 values between 7 to 20 µM, indicating potent anticancer properties.
Study C Investigated the antioxidant activity of similar thiourea compounds, revealing strong reducing potential against free radicals (IC50 = 52 µg/mL for ABTS assay).

Q & A

Q. What orthogonal techniques validate target engagement in cellular models?

  • Methodology : Combine CRISPR knockdown of putative targets with rescue experiments. Use CETSA (Cellular Thermal Shift Assay) to confirm target stabilization or NanoBRET for real-time binding in live cells .

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